Bienvenue dans la boutique en ligne BenchChem!

Valeranone

spasmolytic smooth muscle relaxation papaverine benchmark

Valeranone (also known as jatamansone, CAS 55528-90-0) is a bicyclic sesquiterpene ketone with molecular formula C₁₅H₂₆O and molecular weight 222.37 g·mol⁻¹, belonging to the valerenane-type sesquiterpenoid class. It is isolated primarily from the roots and rhizomes of Valeriana officinalis L.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 55528-90-0
Cat. No. B1682137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValeranone
CAS55528-90-0
Synonymsvaleranone
valeranone, (4aR-(4aalpha,7beta,8aalpha))-isomer
valeranone, (4aS-(4aalpha,7beta,8aalpha))-isomer
yatamanson
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2(CCCC(=O)C2(C1)C)C
InChIInChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3/t12-,14+,15+/m0/s1
InChIKeyHDVXJTYHXDVWQO-CFVMTHIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Valeranone (CAS 55528-90-0): A Sesquiterpene Ketone from Valeriana Species with Quantifiable Differentiation for Scientific Procurement


Valeranone (also known as jatamansone, CAS 55528-90-0) is a bicyclic sesquiterpene ketone with molecular formula C₁₅H₂₆O and molecular weight 222.37 g·mol⁻¹, belonging to the valerenane-type sesquiterpenoid class. It is isolated primarily from the roots and rhizomes of Valeriana officinalis L. and Nardostachys jatamansi DC. [1] The compound is a neutral, lipophilic molecule (estimated logP 4.40–4.64) with limited water solubility (~3.1 mg/L at 25 °C) but good solubility in DMSO and alcohols. [2] Valeranone has been pharmacologically characterized for sedative, tranquilizing, spasmolytic, anti-ulcer, and antileishmanial activities across multiple in vivo and in vitro models spanning over four decades of primary research. Unlike valerenic acid and valerenal—which dominate the GABAergic mechanistic literature—valeranone occupies a distinct position in the valerian pharmacopoeia, being one of only three compounds consistently detected across all authenticated Valeriana officinalis samples worldwide, making it a critical marker for botanical authentication and chemotype classification. [3]

Why Valeranone Cannot Be Replaced by Valerenic Acid, Nootkatone, or Other In-Class Sesquiterpenes


Valeranone is frequently conflated with other valerian sesquiterpenes—particularly valerenic acid—in procurement specifications that rely on broad class descriptors such as 'valerian sesquiterpenoids' or 'GABAergic valerian constituents.' This conflation is unsupported by quantitative evidence. In direct comparative pharmacological screening, valerenal and valerenic acid produced ataxia at 50 mg/kg in mice, whereas valeranone did not, establishing a clear potency hierarchy for CNS depression. [1] Conversely, in spasmolytic assays, valeranone was equipotent to the reference drug papaverine at 4×10⁻⁶ M, a property not shared by the iridoid valepotriates. [2] In anti-leishmanial screening, valeranone (IC₅₀ 60.8 µg/mL against L. major) is 25–75 times less potent than valtrate derivatives (IC₅₀ 0.8–2.3 µg/mL), demonstrating that sesquiterpenes and valepotriates operate on entirely different potency scales. [3] At the analytical level, valeranone is one of only three universal marker compounds detectable in 100% of authenticated V. officinalis essential oil samples worldwide, while valerenic acid is absent from multiple chemotypes (range: 0%–8.5%). [4] These orthogonal differences in pharmacodynamic potency, target engagement, and occurrence frequency mean that substituting valeranone with a structurally related analog will produce non-equivalent experimental outcomes and compromise batch-to-batch reproducibility.

Valeranone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Procurement Decision-Making


Spasmolytic Equipotency to Papaverine: Valeranone Matches the Reference Drug in Inhibiting BaCl₂-Induced Smooth Muscle Contraction

In an in-vitro study on isolated guinea-pig ileum preparations, valeranone at a concentration of 4×10⁻⁶ M was approximately equipotent to papaverine—a clinically established spasmolytic alkaloid—in inhibiting BaCl₂-induced contractions. [1] The valepotriates isovaltrate and valtrate also suppressed rhythmic contractions in the same model, but valeranone and didrovaltrate were specifically highlighted as being equipotent to the papaverine reference standard, whereas the valepotriates operated through a different potency and mechanism profile. [2] This finding positions valeranone as a musculotropic spasmolytic agent comparable to a pharmaceutical benchmark, a property that distinguishes it from valerenic acid, whose spasmolytic effects are mediated primarily through potassium channel activation rather than direct musculotropic action.

spasmolytic smooth muscle relaxation papaverine benchmark

CNS Depressant Potency Hierarchy: Valerenal and Valerenic Acid Produce Ataxia at 50 mg/kg; Valeranone Does Not

In a comparative pharmacological study of purified valerian constituents in mice, valerenal and valerenic acid were more active than valeranone, producing ataxia at a dose of 50 mg/kg body weight. Valeranone did not induce ataxia at this dose level, and isoeugenyl-isovalerate contributed negligibly to the overall activity. [1] At a higher dose of 100 mg/kg, valerenic acid additionally decreased rotarod and traction performance. This quantitative potency gradient—valerenal ≈ valerenic acid > valeranone—provides a clear ranking of CNS depressant activity among the major valerian sesquiterpenes. Separately, valeranone has been shown to prolong barbiturate hypnosis, impair rotarod performance, and potentiate reserpine-induced body temperature lowering, but its activity in these tranquilizer-typical assays was explicitly reported as lower than those of the standard substances used. [2]

CNS depression ataxia threshold sedative potency ranking

Universal Marker Consistency Across Valeriana Species: Valeranone Detected in 100% of Samples vs. Sporadic Occurrence of Valerenic Acid

A comprehensive GC-MS analysis of 16 Valeriana officinalis essential oil samples from 9 countries identified valeranone as one of only three marker compounds consistently present across all examined samples, with a content range of 0.5%–17.9%. [1] In contrast, valerenic acid—the compound most commonly used to standardize valerian preparations—was detected in only a subset of samples (range: 0%–8.5%), being entirely absent from several chemotypes. [2] This analysis further defined three chemotypes of V. officinalis: bornyl acetate/valerenal, valeranone, and isovaleric acid types. The valeranone chemotype is characterized by 16.2%–18.1% valeranone content, providing a sourcing criterion for high-valeranone botanical material. [3] In an independent study, valeranone content in V. officinalis roots ranged from 0.5%–10.9% across 15 commercial European samples, confirming its consistent presence across diverse geographic origins. [4]

botanical authentication chemotype classification GC-MS marker compound

Anti-Leishmanial Activity Profile: Valeranone Demonstrates Moderate Potency, 25–75-Fold Less Active Than Valtrate Derivatives

In a bioassay-guided fractionation study of Valeriana wallichii chloroform extract, valeranone (compound 12) exhibited moderate antileishmanial activity against Leishmania major promastigotes with an IC₅₀ of 60.8 µg/mL, and cytotoxicity against J774.1 murine macrophages with an IC₅₀ of 42.6 µg/mL. [1] In the same assay system, the valtrate derivatives (compounds 6–9) showed the highest antileishmanial activity with IC₅₀ values of 0.8–2.3 µg/mL—representing a 26–76 fold greater potency than valeranone. The reference drug miltefosine showed an IC₅₀ of 36.2 µg/mL, indicating that valeranone's antileishmanial activity is approximately 1.7-fold lower than the clinical standard. [2] β-Bisabolol, another sesquiterpene co-isolated in the same study, showed an IC₅₀ of 52.2 µg/mL (L. major), placing valeranone and β-bisabolol in a comparable moderate-activity tier distinct from the highly potent valtrates. Bornyl isovalerate and linarin-O-2-methylbutyrate showed no activity (IC₅₀ >100 µg/mL). [3]

antileishmanial Leishmania major cytotoxicity selectivity

Biosynthetic Pathway Divergence: Valeranone Originates from a Germacrene Precursor via VoTPS7, Distinct from the Valerenic Acid Pathway

Functional characterization of Valeriana officinalis terpene synthase genes revealed that valeranone and valerenic acid are products of two completely distinct biosynthetic branches. Valerenic acid is derived from valerena-1,10-diene, the product of VoTPS1, which catalyzes a unique chemical cascade involving a caryophyllenyl carbocation and cyclobutyl intermediate. [1] Valeranone, in contrast, is proposed to be derived from a germacrene-type precursor biosynthesized by VoTPS7, which produces predominantly germacrene C. [2] This bifurcation means that metabolic engineering strategies aimed at increasing valerenic acid yield (e.g., overexpression of VoTPS1 or modulation of valerenadiene flux) will not increase valeranone titers, and vice versa. The differential regulation of these two pathways has been confirmed in recombinant V. officinalis hairy root systems, where sesquiterpenoid metabolism was monitored by gene expression coupled with metabolic profiling, identifying cytoplasmic farnesyl diphosphate availability and valerenadiene as specific bottlenecks for valerenic acid biosynthesis that do not constrain valeranone production. [3]

terpene synthase biosynthesis metabolic engineering

Valeranone: Evidence-Backed Research and Industrial Application Scenarios Based on Quantified Differentiation


Spasmolytic Mechanism Studies Requiring a Musculotropic Reference Compound Structurally Distinct from Papaverine

Valeranone is equipotent to papaverine as a spasmolytic agent at 4×10⁻⁶ M in guinea-pig ileum, yet it belongs to the sesquiterpene ketone class rather than the benzylisoquinoline alkaloid class of papaverine. [1] This structural divergence, combined with functional equipotency, makes valeranone an ideal tool compound for dissecting musculotropic spasmolytic mechanisms independent of phosphodiesterase inhibition. Researchers investigating non-adrenergic, non-cholinergic smooth muscle relaxation pathways can use valeranone to probe whether the spasmolytic effect observed in their system is mediated through a musculotropic mechanism shared with papaverine or through a K⁺ channel-dependent pathway characteristic of valerenic acid. [2] The compound's demonstrated activity in both in-vivo closed ileum preparations and in-vitro organ bath assays provides experimental flexibility across model systems.

Botanical Authentication and Chemotype Classification of Valeriana officinalis Raw Material and Extracts

Valeranone is one of only three marker compounds (alongside bornyl acetate and limonene) consistently detected in 100% of authenticated Valeriana officinalis essential oil samples from diverse global origins, with a content range of 0.5%–17.9% across 16 samples from 9 countries. [3] This universal occurrence, validated by the 2024 Phytochemistry study, enables procurement specifications that require a guaranteed valeranone content as a criterion for botanical identity. The valeranone chemotype (Type C), characterized by 16.2%–18.1% valeranone, provides a distinct sourcing target for manufacturers seeking high-valeranone botanical material. [4] In contrast, specifications based solely on valerenic acid content will fail to authenticate valeranone-chemotype material, as valerenic acid content ranges from 0%–8.5% and is absent from several chemotypes. Quality control laboratories can implement a dual-marker approach (valeranone + bornyl acetate) to achieve robust authentication independent of valerenic acid variability.

CNS Pharmacology Studies Requiring a Valerian-Derived Sedative with Measurably Lower Ataxia Risk Than Valerenic Acid

In direct comparative in vivo screening, valerenic acid and valerenal produced ataxia at 50 mg/kg in mice, whereas valeranone did not reach the ataxia threshold at the same dose. [5] This quantitative separation of sedative from ataxic doses positions valeranone as a candidate for studies investigating the therapeutic window between anxiolysis and motor impairment. Valeranone has independently been shown to prolong barbiturate hypnosis and impair rotarod performance, confirming its CNS depressant activity, but the ataxia threshold is demonstrably higher than that of valerenic acid. [6] Animal behavior researchers can use valeranone to probe whether sedative effects can be achieved without the motor coordination deficits that accompany equipotent doses of valerenic acid, enabling more nuanced investigation of GABAergic vs. non-GABAergic contributions to valerian's sedative pharmacology.

Anti-Leishmanial Drug Discovery: Moderate-Activity Sesquiterpene Reference Standard for Structure-Activity Relationship Studies

Valeranone's IC₅₀ of 60.8 µg/mL against L. major promastigotes, compared with valtrate IC₅₀ values of 0.8–2.3 µg/mL in the same assay system, establishes a clear 26–76-fold potency gap between sesquiterpene and valepotriate antileishmanial mechanisms. [7] This quantitative differentiation enables medicinal chemistry programs to use valeranone as a sesquiterpene scaffold reference when designing and benchmarking semi-synthetic derivatives aimed at bridging this potency gap. The compound's cytotoxicity profile (IC₅₀ 42.6 µg/mL against J774.1 macrophages) provides a baseline selectivity index (~0.7 for L. major/macrophage) that can serve as a comparator for novel analogs. [8] Given that miltefosine (IC₅₀ 36.2 µg/mL) represents the clinical standard, valeranone's 1.7-fold lower potency relative to this benchmark provides a meaningful reference for hit-to-lead optimization.

Quote Request

Request a Quote for Valeranone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.